methyl 4-{2-[2-(furan-2-amido)-1,3-thiazol-4-yl]acetamido}benzoate
Description
Methyl 4-{2-[2-(furan-2-amido)-1,3-thiazol-4-yl]acetamido}benzoate is a heterocyclic compound featuring a benzoate ester core linked to a 1,3-thiazole ring via an acetamido bridge. The thiazole moiety is further substituted with a furan-2-carboxamide group, introducing both aromatic and electron-rich heterocyclic elements.
The compound’s synthesis likely involves coupling 2-(furan-2-amido)-1,3-thiazol-4-yl acetic acid with methyl 4-aminobenzoate under standard amide-forming conditions (e.g., carbodiimide coupling), as inferred from analogous procedures for N-(4-aryl-thiazol-2-yl)-acetamides and related esters .
Properties
IUPAC Name |
methyl 4-[[2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c1-25-17(24)11-4-6-12(7-5-11)19-15(22)9-13-10-27-18(20-13)21-16(23)14-3-2-8-26-14/h2-8,10H,9H2,1H3,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBVLPXUQJYSGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing furan and thiazole rings have been reported to exhibit a wide range of biological activities. These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various cellular processes.
Mode of Action
Furan and thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibition of enzyme activity, modulation of receptor function, and disruption of cellular processes.
Biochemical Pathways
Furan and thiazole derivatives have been reported to affect a variety of biochemical pathways, including those involved in inflammation, oxidative stress, cell proliferation, and microbial metabolism.
Pharmacokinetics
Furan and thiazole derivatives are generally known for their good absorption and distribution profiles, their metabolic stability, and their efficient excretion.
Biological Activity
Methyl 4-{2-[2-(furan-2-amido)-1,3-thiazol-4-yl]acetamido}benzoate is a compound that integrates a furan moiety with a thiazole structure, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H15N3O3S
- Molecular Weight : 319.36 g/mol
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and furan moieties exhibit significant anticancer properties. For instance, derivatives of thiazole have shown cytotoxic activity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism often involves the induction of apoptosis through both extrinsic and intrinsic pathways .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Methyl 4-{...} | MCF-7 | <10 | Apoptosis induction |
| Thiazole derivative X | A549 | <5 | Cell cycle arrest |
| Thiazolidine derivative Y | HeLa | <15 | Intrinsic pathway activation |
Antidiabetic Effects
Compounds similar to methyl 4-{...} have been evaluated for their potential to enhance insulin sensitivity. In animal models, these compounds have demonstrated the ability to improve glucose tolerance and modulate insulin signaling pathways. For example, thiazole derivatives have been reported to increase glucose uptake in insulin-resistant models .
Table 2: Effects on Insulin Sensitivity
| Compound | Model | Effect |
|---|---|---|
| Methyl 4-{...} | STZ-induced diabetic rats | Improved glucose tolerance |
| Thiazolidine derivative Z | C57BL/KsJ-db/db mice | Enhanced insulin sensitivity |
The biological activity of methyl 4-{...} can be attributed to several mechanisms:
- Apoptosis Induction : The compound may induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
- Insulin Signaling Modulation : It enhances insulin signaling pathways by increasing the expression of IRS proteins and activating PI3K/Akt pathways.
- Antioxidant Activity : Some studies suggest that thiazole derivatives possess antioxidant properties that can protect cells from oxidative stress .
Case Studies
A study conducted by Evren et al. (2019) investigated a series of thiazole-based compounds for their anticancer activity against various human cancer cell lines. The results showed that specific substitutions on the thiazole ring significantly enhanced cytotoxicity, indicating structure-activity relationships (SAR) that could guide future drug design .
Another notable case involved the evaluation of a related compound in diabetic mouse models, where it was found to significantly reduce blood glucose levels and improve lipid profiles, suggesting its potential as an antidiabetic agent .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of thiazole, including methyl 4-{2-[2-(furan-2-amido)-1,3-thiazol-4-yl]acetamido}benzoate, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Thiazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds similar to this compound have shown efficacy against several cancer cell lines in vitro, suggesting a mechanism that could be explored for cancer therapy .
Anti-inflammatory Effects
Additionally, there is evidence supporting the anti-inflammatory properties of thiazole derivatives. The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Pharmacological Insights
Mechanism of Action
The pharmacological activity of this compound is primarily attributed to its ability to interact with specific biological targets involved in disease processes. For example, it may inhibit enzymes or receptors associated with inflammation and microbial resistance .
Formulation Development
Pharmaceutical formulations incorporating this compound are being studied for improved bioavailability and targeted delivery systems. Nanoparticle formulations have shown promise in enhancing the therapeutic efficacy of thiazole derivatives by improving solubility and stability in biological environments .
Agricultural Applications
Pesticidal Activity
The compound has potential applications in agriculture as a pesticide or herbicide. Research has indicated that thiazole derivatives can exhibit pesticidal properties against various pests and pathogens affecting crops. This makes them valuable in developing eco-friendly agricultural practices .
Plant Growth Promotion
Furthermore, some studies suggest that certain thiazole compounds may promote plant growth by enhancing metabolic processes or acting as growth regulators. This dual functionality could be beneficial for sustainable agriculture .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Thiazole-Acetamido-Benzoate Scaffolds
- Methyl 2-[2-(Piperidin-1-yl)Acetamido]Benzoate (4c) :
This analogue replaces the thiazole-furan system with a piperidine-substituted acetamido group. It exhibits a lower melting point (94°C) compared to the target compound’s expected higher thermal stability due to the rigid thiazole-furan framework. The absence of aromatic heterocycles reduces π-π stacking interactions, impacting crystallinity . - Ethyl 4-(2-(1H-Benzo[d]Imidazol-2-yl Thio)Acetamido)Benzoate (A21) :
Substitution of the thiazole with a benzimidazole-thioether group enhances sulfur-mediated hydrogen bonding. However, the ethyl ester may reduce lipophilicity compared to the methyl ester in the target compound, affecting membrane permeability .
Table 1: Structural and Physical Comparisons
*Inferred from analogous syntheses in .
Functional Group Variations and Bioactivity
- 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamides: These triazole-sulfanyl derivatives demonstrate anti-exudative activity (10 mg/kg dose), comparable to diclofenac sodium. The target compound’s thiazole-furan system may similarly modulate inflammatory pathways but with improved metabolic stability due to the benzoate ester .
- Methyl 4-(4-(2-(4-Fluorophenyl)Quinoline-4-Carbonyl)Piperazin-1-yl)Benzoate (C4): A quinoline-piperazine-benzoate derivative with a fluorophenyl group shows enhanced π-stacking and halogen bonding. This contrasts with the target compound’s furan-thiazole system, which prioritizes hydrogen-bond donor/acceptor interactions .
Key Research Findings and Implications
- Structure-Activity Relationship (SAR) :
The thiazole-furan combination in the target compound likely enhances binding to biological targets (e.g., enzymes or receptors) through dual hydrogen-bonding (furan oxygen) and hydrophobic interactions (thiazole ring). This is absent in morpholine or piperidine analogues . - Spectral Characterization : 1H NMR data for the target compound would distinguish it from analogues via furan-specific proton signals (δ ~6.5–6.8) and thiazole-related deshielding effects, as seen in related thiazole-acetamides .
Q & A
Q. Q1. What are the key synthetic routes for methyl 4-{2-[2-(furan-2-amido)-1,3-thiazol-4-yl]acetamido}benzoate, and how do reaction conditions impact yield and purity?
Methodological Answer: The synthesis typically involves multi-step protocols:
Thiazole Ring Formation : Cyclization of thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol, 80°C, 6–8 hours) to generate the thiazole core .
Amide Coupling : Reaction of the thiazole intermediate with furan-2-carboxylic acid using coupling agents like EDCI/HOBt in DMF at room temperature .
Esterification : Final step involves methyl ester formation via reaction with methanol under acidic catalysis (e.g., H₂SO₄, 60°C) .
Q. Critical Factors :
- Temperature Control : Excess heat during cyclization can lead to by-products (e.g., oxidized thiazoles) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential to achieve >95% purity, as residual coupling agents may persist .
Q. Table 1. Optimization of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Thiazole Formation | Ethanol, 80°C, 6h | 72 | 90 | |
| Amide Coupling | EDCI/HOBt, DMF, RT | 85 | 92 | |
| Esterification | MeOH/H₂SO₄, 60°C | 78 | 95 |
Q. Q2. How is the compound structurally characterized, and what analytical techniques are prioritized?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiazole ring and amide linkages. Key signals include:
- Thiazole C-H: δ 7.2–7.5 ppm (¹H), δ 125–130 ppm (¹³C).
- Furanamide carbonyl: δ 165–168 ppm (¹³C) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₅N₃O₅S: 374.08) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% required for pharmacological studies) .
Advanced Research Questions
Q. Q3. What strategies resolve contradictions in biological activity data across in vitro and in vivo studies?
Methodological Answer: Discrepancies often arise from:
- Metabolic Instability : The methyl ester group may undergo hydrolysis in vivo, reducing bioavailability. Stability assays (e.g., liver microsomes) can identify metabolites .
- Solubility Limits : Poor aqueous solubility (logP ~2.8) may hinder in vivo efficacy. Formulation with cyclodextrins or PEGylation improves pharmacokinetics .
Q. Table 2. Comparative Bioactivity Data
| Assay Type | IC₅₀ (μM) | Model System | Reference |
|---|---|---|---|
| In vitro (Anticancer) | 1.2 | HeLa cells | |
| In vivo (Xenograft) | >10 | Mouse model |
Q. Q4. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Methodological Answer:
- Thiazole Modifications : Replacing the furanamide with a pyridine moiety increases π-π stacking with target proteins (e.g., kinase inhibitors), enhancing potency .
- Ester vs. Carboxylic Acid : Converting the methyl ester to a free carboxylic acid improves water solubility but may reduce membrane permeability .
Q. Computational Guidance :
Q. Q5. What experimental designs mitigate challenges in scaling up synthesis for preclinical trials?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors reduce reaction times (e.g., thiazole cyclization in 2 hours vs. 6 hours batchwise) and improve reproducibility .
- Green Chemistry : Solvent substitution (e.g., replacing DMF with cyclopentyl methyl ether) reduces toxicity and simplifies waste management .
Q. Table 3. Scalability Comparison
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Yield (%) | 72 | 85 |
| Purity (%) | 90 | 94 |
| Time (h) | 6 | 2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
